

Unraveling the Molecular Targets of VT107: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets and mechanism of action of **VT107**, a potent and selective small molecule inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of targeting the Hippo signaling pathway.

Introduction to VT107

VT107 is a potent, orally active, pan-TEAD (TEA Domain) transcription factor inhibitor.[1] It is a crucial tool compound for studying the biology of the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.[2] Dysregulation of the Hippo pathway, often through mutations in upstream components like Neurofibromatosis Type 2 (NF2), leads to the activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[3][4] These co-activators then translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival, ultimately contributing to tumor development and progression.[2][5] VT107 has demonstrated significant anti-proliferative activity in cancer cells with Hippo pathway mutations, particularly in models of mesothelioma.[3] While VT107 is a critical research tool, the clinical development is being pursued with VT3989, a structurally related TEAD inhibitor from Vivace Therapeutics.[5][6][7][8][9][10][11][12]



Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation

The primary molecular target of **VT107** is the auto-palmitoylation of all four TEAD isoforms (TEAD1-4).[1][13] Palmitoylation, the covalent attachment of palmitic acid to a conserved cysteine residue within the TEAD protein, is a critical post-translational modification required for the stable interaction between TEADs and the YAP/TAZ co-activators.[3]

VT107 binds to the central lipid-binding pocket of TEADs, preventing the binding of palmitoyl-CoA and thereby inhibiting the auto-palmitoylation process. This disruption of TEAD palmitoylation has two key consequences:

- Inhibition of YAP/TAZ-TEAD Interaction: By preventing palmitoylation, **VT107** effectively blocks the formation of the functional YAP/TAZ-TEAD transcriptional complex.[1][14]
- Suppression of TEAD-Dependent Gene Transcription: The inability of YAP/TAZ to bind to TEADs leads to the downregulation of their target genes, such as CTGF and CYR61, which are critical for cell proliferation and survival.[3]

This mechanism provides a direct way to target the oncogenic output of a dysregulated Hippo pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of **VT107**.



Parameter	Value	Cell Line/Assay Condition	Reference
IC50 (pan-TEAD auto- palmitoylation)	4.93 nM	Biochemical Assay	[1]
IC50 (Cell Proliferation)	0.02 μΜ	NCI-H226 (NF2- deficient mesothelioma)	[14]
IC50 (Cell Proliferation)	18 nM	NCI-H2052 (NF2, LATS2 mutant mesothelioma)	[15]
IC50 (Cell Proliferation)	32 nM	NCI-H226 (NF2- deficient mesothelioma)	[15]
IC50 (Cell Proliferation)	39 nM	Primary human schwannoma cells (NF2-null)	[16]

Table 1: In Vitro Activity of VT107

Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
Mesothelioma Xenograft (NCI-H226)	Not specified	Significant tumor growth inhibition	[3]
NSCLC Patient- Derived Xenograft (LU-01-0407)	Combination with Cobimetinib (MEK inhibitor)	Significant tumor growth reduction compared to either agent alone	[15]
NSCLC Patient- Derived Xenograft (LU-01-0236)	Combination with Trametinib (MEK inhibitor)	Significantly more tumor growth reduction than VT108 (a VT107 analog) alone	[15]



Table 2: In Vivo Efficacy of VT107 and its Analogs

Experimental Protocols

Detailed methodologies for key experiments used to characterize the molecular targets of **VT107** are provided below.

TEAD Palmitoylation Assay

This assay is used to determine the ability of **VT107** to inhibit the auto-palmitoylation of TEAD proteins.

Protocol:

- Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are then transfected with expression plasmids for MYC-tagged TEAD1, TEAD2, TEAD3, or TEAD4.
- Compound Treatment and Metabolic Labeling: Following transfection, cells are treated with VT107 or DMSO (vehicle control) for a specified period (e.g., 24 hours). During the last few hours of treatment, a palmitic acid analog containing an alkyne group (e.g., 17-octadecynoic acid) is added to the culture medium for metabolic labeling of newly synthesized palmitoylated proteins.
- Immunoprecipitation: Cells are lysed, and the MYC-tagged TEAD proteins are immunoprecipitated using an anti-MYC antibody conjugated to magnetic beads.
- Click Chemistry: The alkyne-labeled TEAD proteins are then subjected to a click chemistry reaction with an azide-biotin probe. This reaction covalently links biotin to the palmitoylated TEAD proteins.
- Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane. Palmitoylated TEAD is detected using streptavidin-HRP, and total TEAD is detected using an anti-MYC antibody. The ratio of palmitoylated to total TEAD is then quantified to determine the inhibitory effect of VT107.



Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay assesses the ability of **VT107** to disrupt the interaction between YAP and TEAD proteins.

Protocol:

- Cell Culture and Treatment: A suitable cell line with endogenous YAP and TEAD expression (e.g., NCI-H226) is treated with **VT107** or DMSO for the desired time.
- Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation: The cell lysate is incubated with an antibody specific for either YAP or TEAD, which is pre-coupled to protein A/G beads. This step pulls down the target protein and any interacting partners.
- Washing: The beads are washed several times to remove non-specifically bound proteins.
- Elution and Western Blot: The protein complexes are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The presence of the co-immunoprecipitated protein (TEAD if YAP was pulled down, or vice versa) is detected by Western blotting with a specific antibody. A decrease in the co-immunoprecipitated protein in the VT107-treated sample compared to the control indicates disruption of the interaction.

Cell Viability Assay

This assay measures the effect of **VT107** on the proliferation and viability of cancer cells.

Protocol:

- Cell Seeding: Cancer cells (e.g., mesothelioma cell lines) are seeded in 96-well plates at a predetermined density.
- Compound Treatment: The following day, cells are treated with a serial dilution of VT107 or DMSO.



- Incubation: The plates are incubated for a specific period (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a commercially available assay, such
 as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP
 levels, which correlate with the number of viable cells.
- Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the DMSO control, and the half-maximal inhibitory concentration (IC50) is calculated using a dose-response curve fitting software.

Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of **VT107**.

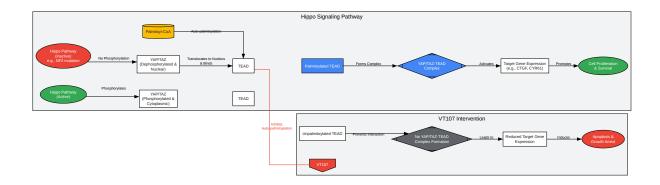
Protocol:

- Cell Implantation: Immunocompromised mice (e.g., NOD-SCID gamma mice) are subcutaneously injected with a suspension of cancer cells (e.g., NCI-H226).
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
- Compound Administration: Once tumors reach a certain size, mice are randomized into treatment and control groups. **VT107** is administered orally (p.o.) at a specified dose and schedule. The control group receives the vehicle.
- Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is typically expressed as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
- Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the levels of downstream biomarkers (e.g., CTGF, CYR61) by qPCR or immunohistochemistry to confirm target engagement.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows related to **VT107**.

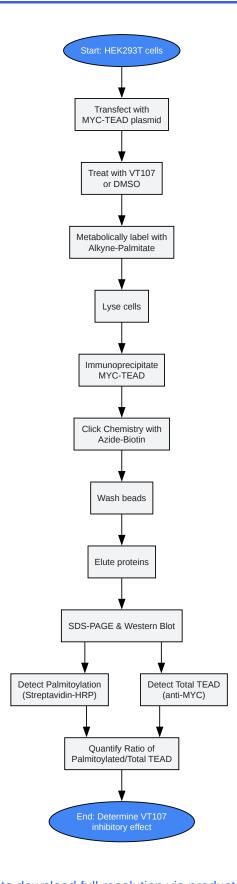




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Caption: Mechanism of action of VT107 in the context of the Hippo signaling pathway.





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Caption: Experimental workflow for the TEAD Palmitoylation Assay.





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Caption: Workflow for the in vivo mouse xenograft model to assess VT107 efficacy.

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References

- 1. selleckchem.com [selleckchem.com]
- 2. vivacetherapeutics.com [vivacetherapeutics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of NF2 Mutation in the Development of Eleven Different Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Novartis trips over the Hippo | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 7. Vivace Therapeutics announces dosing of first cohort of patients with its first-in-class TEAD inhibitor Pharma Journalist [pharmajournalist.com]
- 8. Vivace Therapeutics announces dosing of first cohort of patients with its first-in-class TEAD inhibitor [prnewswire.com]
- 9. VT3989 Demonstrates Antitumor Activity and Tolerability in Refractory Mesothelioma The ASCO Post [ascopost.com]
- 10. vivacetherapeutics.com [vivacetherapeutics.com]



- 11. AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers | MD Anderson Cancer Center [mdanderson.org]
- 12. onclive.com [onclive.com]
- 13. VT107 (VT-107) | pan-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma PMC [pmc.ncbi.nlm.nih.gov]
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